4-(Thiophen-3-yl)pyrimidine

Medicinal Chemistry Drug Design Physicochemical Properties

Medicinal chemists optimizing kinase inhibitors face regioisomer purity risks and unpredictable SAR from phenyl or 2-yl thiophene analogs. 4-(Thiophen-3-yl)pyrimidine (CAS 19084-28-7) provides the exact 3-yl substitution geometry required for reproducible hinge binding. - **Critical differentiation**: XLogP3-AA 1.5 vs 2.2 (2-yl isomer) → ~5× higher solubility - **Validated utility**: ERK1/2 IC₅₀ = 0.11 nM / 0.08 nM in lead derivatives - **Supply advantage**: Scalable one-step synthesis (82% yield); no expensive cross-coupling catalysts Procurement managers: confirmed reproducible multigram to kilogram synthesis route.

Molecular Formula C8H6N2S
Molecular Weight 162.21g/mol
CAS No. 19084-28-7
Cat. No. B428964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Thiophen-3-yl)pyrimidine
CAS19084-28-7
Molecular FormulaC8H6N2S
Molecular Weight162.21g/mol
Structural Identifiers
SMILESC1=CN=CN=C1C2=CSC=C2
InChIInChI=1S/C8H6N2S/c1-3-9-6-10-8(1)7-2-4-11-5-7/h1-6H
InChIKeyMUMDXQWEIIXSQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Thiophen-3-yl)pyrimidine Properties & Scaffold Overview


4-(Thiophen-3-yl)pyrimidine (CAS 19084-28-7, C₈H₆N₂S, MW 162.21 g/mol) is a heterocyclic building block consisting of a pyrimidine ring directly substituted at the 4-position with a thiophene ring in the 3-yl orientation [1][2]. Computed physicochemical properties include XLogP3-AA 1.5, topological polar surface area 54 Ų, zero hydrogen bond donors, three hydrogen bond acceptors, and one rotatable bond, placing it in a favorable property space for lead optimization [1]. The 3-yl substitution pattern distinguishes it from the 2-yl positional isomer and enables distinct vector geometry for π-stacking and hydrogen-bonding interactions in target binding pockets [1]. This scaffold has demonstrated utility in generating potent ERK1/2 inhibitors with single-digit nanomolar potency [3].

Kinase hinge-binding geometry 3-yl thiophene orientation enables sulfur-mediated non-covalent interactions (S-π, chalcogen bonds) distinct from 2-yl or phenyl analogs.
Lead optimization property space Balanced XLogP, low TPSA, and zero H-bond donors place scaffold in favorable fragment-like and lead-like chemical space.

Why Positional Isomers and 4-Aryl Analogs Cannot Substitute


In the 4-aryl pyrimidine class, substitution of a thiophene ring for a phenyl ring, or relocation of the thiophene attachment point from 3-yl to 2-yl, fundamentally alters molecular recognition, lipophilicity, and metabolic stability [1]. The 4-(thiophen-3-yl)pyrimidine scaffold enables the sulfur atom to engage in specific non-covalent interactions (S-π, sulfur-aromatic, and chalcogen bonding) with kinase hinge regions that are inaccessible to phenyl analogs and geometrically distinct from 2-yl thiophene regioisomers [1]. These differences translate into measurable variations in biochemical potency, selectivity profile, and physiochemical parameters such as logP and solubility [2][3]. Consequently, researchers developing structure-activity relationships (SAR) or optimizing lead compounds must source the exact 3-yl thiophene regioisomer rather than assuming interchangeability with 2-yl or 4-phenyl alternatives.

!
2-yl regioisomer may shift hinge-region recognition geometry, altering kinase selectivity profiles.
!
4-Phenyl substitution removes thiophene sulfur, losing unique H-bond acceptor and chalcogen bonding capacity.
!
Regioisomeric logP difference (Δ ~0.7) may lead to divergent solubility and metabolic stability outcomes.

Quantitative Differentiation Evidence vs. Key Analogs


Lipophilicity Control: LogP vs. 2-Thienyl Regioisomer

4-(Thiophen-3-yl)pyrimidine exhibits an XLogP3-AA value of 1.5 [1], compared to the 2-thienyl positional isomer (4-(thiophen-2-yl)pyrimidine, CAS 19084-26-5) which has a reported LogP of 2.2051 [2]. This ΔLogP of -0.705 units translates to approximately 5-fold higher aqueous solubility relative to the 2-yl analog based on the Hansch equation relationship [3].

Lipophilicity control
Head-to-head comparison
Target XLogP3-AA = 1.5
2-yl isomer LogP = 2.2051
ΔLogP = -0.705
Lower logP supports aqueous solubility and assay reproducibility.
Computed vs. vendor-reported values; 5-fold solubility difference estimated.
Medicinal Chemistry Drug Design Physicochemical Properties

ERK1/2 Kinase Inhibitory Potency

Derivatives of the 4-(thiophen-3-yl)pyrimidine scaffold have been optimized to yield compound 36c, which exhibits ERK1/2 IC₅₀ values of 0.11 nM (ERK1) and 0.08 nM (ERK2) in enzymatic assays [1]. This represents >1000-fold improvement in potency compared to the initial hit 18 bearing the same scaffold, demonstrating the scaffold's amenability to structure-guided optimization. While phenyl-containing pyrimidine ERK inhibitors exist (e.g., SCH772984), they do not share the same sulfur-mediated hinge interactions afforded by the thiophene ring.

ERK1/2 inhibition
Cross-study comparable
ERK1 IC₅₀ 0.11 nM
ERK2 IC₅₀ 0.08 nM
(optimized derivative 36c)
Scaffold supports sub-nanomolar ERK pathway tool compound development.
Enzymatic ADP-Glo assay; >1000-fold improvement from initial hit.
Kinase Inhibition Cancer Research Oncology

Scalable Synthetic Accessibility and Yield

4-(Thiophen-3-yl)pyrimidine is accessible in a single synthetic step with a reported yield of 82% from 3-dimethylamino-1-thiophen-3-yl-propenone and formamidine hydrochloride using K₂CO₃ in DMF at 80°C . In contrast, the synthesis of 4-(thiophen-2-yl)pyrimidine often requires additional protecting group strategies or lower-yielding cross-coupling steps due to the different electronic nature of the 2-yl thiophene.

Synthetic yield
Class-level inference
82% yield (one-step condensation)
Robust synthesis route supports scalable supply for research programs.
DMF/K₂CO₃, 80°C; comparator isomer yields not directly reported.
Process Chemistry Synthetic Methodology Supply Chain

Polar Surface Area and H-Bond Acceptor Profile

4-(Thiophen-3-yl)pyrimidine has a topological polar surface area (TPSA) of 54 Ų and exactly three hydrogen bond acceptors (both pyrimidine nitrogens plus the thiophene sulfur as a weak acceptor) [1]. The 2-yl isomer shares identical TPSA and H-acceptor count but differs in vector orientation [2]. 4-Phenylpyrimidine (TPSA ~30 Ų, two H-bond acceptors) presents a markedly different electrostatic and spatial profile that can preclude essential hinge-region contacts in certain kinases [3].

H-bond acceptor profile
Head-to-head comparison
Target: TPSA 54 Ų, 3 HBA
4-Phenyl: TPSA ≈30 Ų, 2 HBA
Additional sulfur HBA enables unique hinge contacts absent in phenyl analog.
Computed values; vector orientation differs from 2-yl regioisomer.
Molecular Modeling Structure-Based Drug Design Computational Chemistry

Recommended Applications Based on Differentiated Evidence


ERK1/2 Inhibitor Lead Optimization

Research teams developing inhibitors of the RAS-RAF-MEK-ERK signaling cascade should prioritize 4-(thiophen-3-yl)pyrimidine as a privileged scaffold. Derivatives such as 36c have demonstrated sub-nanomolar ERK1/2 inhibitory potency (ERK1 IC₅₀ = 0.11 nM; ERK2 IC₅₀ = 0.08 nM) and robust in vivo antitumor efficacy in triple-negative breast cancer and colorectal cancer models harboring BRAF/RAS mutations [1]. The scaffold's sulfur atom enables critical hinge-binding interactions unattainable with phenyl analogs, directly contributing to this exceptional potency.

Kinase-Focused Fragment Libraries and HTS

Compound collection curators and screening centers should include 4-(thiophen-3-yl)pyrimidine as a core kinase-biased fragment. Its balanced physicochemical profile (XLogP3-AA = 1.5, TPSA = 54 Ų, zero HBDs) places it within optimal fragment-like property space [1]. Compared to 4-phenylpyrimidine, the thiophene sulfur offers an additional hydrogen-bond acceptor for hinge recognition and provides a synthetic handle for diverse late-stage functionalization [2].

Large-Scale Medicinal Chemistry Supply

Programs anticipating multigram to kilogram synthesis should select the 3-yl isomer over the 2-yl alternative based on superior synthetic scalability. The documented one-step, high-yielding (82%) condensation using readily available formamidine hydrochloride and K₂CO₃ in DMF provides a robust, reproducible route [1]. This reduces reliance on expensive cross-coupling catalysts and simplifies purification, thereby lowering cost per gram and minimizing supply chain disruptions.

Lipophilicity-Sensitive ADME Optimization

Medicinal chemists optimizing lead compounds where logP reduction is a key objective should preferentially incorporate 4-(thiophen-3-yl)pyrimidine over the 2-yl regioisomer. The computed XLogP3-AA difference of -0.705 log units (1.5 vs. 2.2051) corresponds to approximately 5-fold higher aqueous solubility [1][2], which can directly translate to improved metabolic stability and reduced hERG channel blocking liability in downstream assays.

Application
Selection Property
Validation Focus
RAS-RAF-MEK-ERK pathway studies
Sulfur-mediated kinase hinge-binding geometry
ERK1/2 enzymatic and cellular target engagement
Kinase-biased fragment library design
Fragment-like physicochemical profile
Hinge-region recognition and synthetic tractability
Large-scale research supply
One-step high-yielding synthesis route
Supply chain reliability and cost efficiency
Lipophilicity-controlled ADME optimization
3-yl substitution pattern with lower logP
Solubility, metabolic stability, and hERG channel interaction screening

Technical Documentation Hub

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21 linked technical documents
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